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Compound of Interest

Compound Name:
4-Bromo-6-oxabicyclo[3.2.1]octan-

7-one

CAS No.: 90084-76-7

Cat. No.: B3338389

Get Quote

Subtitle: Characterization and Analytical Control of the Thiazolo-Pyridine Intermediate (CAS

143150-92-9)

Part 1: Executive Summary & Technical Identity
In the landscape of Edoxaban Tosylate (DU-176b) development, "Impurity 80" is a non-

pharmacopeial, vendor-specific designation most frequently associated with the key process

intermediate: 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

Unlike Edoxaban M4 (the active metabolite) or hydrolytic degradants, Impurity 80 represents a

Critical Process Parameter (CPP) residue. It is a starting material derivative that, if unreacted,

poses specific risks regarding purity and downstream side-reactions. This guide objectively

compares the utility of monitoring Impurity 80 against downstream degradants and establishes

a self-validating protocol for its detection.
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Attribute Specification

Common Code Edoxaban Impurity 80 (Vendor Specific)

Chemical Name
2-Bromo-5-methyl-4,5,6,7-

tetrahydrothiazolo[5,4-c]pyridine

CAS Number 143150-92-9

Molecular Formula C7H9BrN2S

Molecular Weight 233.13 g/mol

Classification
Process Intermediate / Starting Material

Residue

Risk Profile
Genotoxicity potential (Halogenated

heterocycle); Process Control Marker

Part 2: Comparative Analysis of Reference
Standards
This section compares the performance and necessity of the Impurity 80 Standard against

alternative impurity classes (Metabolites and Degradants) in a regulatory submission context.

Comparison Matrix: Impurity 80 vs. Alternatives

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3338389?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
Impurity 80 (Process

Intermediate)

Edoxaban M4

(Metabolite)

Hydrolysis

Degradants (e.g.,

Impurity 71)

Origin

Unreacted Starting

Material (Synthetic

Pathway)

In-vivo metabolism

(CYP3A4/Hydrolysis)

Storage/Stability

degradation

(Moisture/pH)

Regulatory Focus
ICH Q11 (Control of

Inputs)

ICH M3(R2)

(Metabolites in Safety)

ICH Q3B (Impurities in

Product)

Detection Challenge

High (Elutes early in

RP-HPLC due to

polarity)

Medium (Structurally

similar to API)

Low (Distinct

chromophores)

Criticality

High for API

Manufacturing

validation

High for

Bioequivalence

studies

High for Shelf-life

stability

Standard Purity Req.
>98.0% (Quantitative

Marker)

>95% (Qualitative

Marker)

>95% (Qualitative

Marker)

Expert Insight: The Causality of Selection
Why choose the Impurity 80 standard?

Process Optimization: Unlike degradants which appear after synthesis, Impurity 80 indicates

the efficiency of the thiazole ring formation step. High levels of Impurity 80 suggest

incomplete coupling or catalyst failure.

Purge Factor Calculation: Regulatory bodies (FDA/EMA) require data on the "purge factor"—

the ability of the purification process to remove starting materials. You cannot calculate this

without a high-purity Impurity 80 reference standard to spike into the crude matrix.

Part 3: Visualization of Impurity Dynamics
The following diagram illustrates the origin of Impurity 80 within the synthetic pathway and its

differentiation from downstream degradants.
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Caption: Figure 1. Origin of Impurity 80 as a process carryover vs. Impurity 71 as a

downstream degradant.

Part 4: Experimental Protocol (Self-Validating
System)
This protocol details the qualification of the Impurity 80 Reference Standard using HPLC-UV.

This is a self-validating workflow, meaning the system suitability criteria ensure the data is

reliable before results are accepted.

Objective
To separate and quantify 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Impurity

80) from the Edoxaban API matrix.

Chromatographic Conditions
Instrument: HPLC with PDA/UV Detector (Agilent 1290 or equivalent).

Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V). Rationale: A standard C18

provides sufficient retention for the polar thiazole ring.

Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH 2.5).

Mobile Phase B: Acetonitrile.
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Gradient:

0 min: 95% A / 5% B

10 min: 80% A / 20% B

25 min: 40% A / 60% B

30 min: 95% A / 5% B

Flow Rate: 1.0 mL/min.

Detection: 290 nm. Rationale: Max absorption for the thiazole moiety.

Standard Preparation (The Comparator)
Stock Solution A (Impurity 80): Weigh 5.0 mg of Impurity 80 Reference Standard into a 50

mL volumetric flask. Dissolve in Mobile Phase A:B (50:50). (Conc: 100 µg/mL).

Stock Solution B (Edoxaban API): Weigh 25.0 mg of Edoxaban Tosylate into a 25 mL flask.

(Conc: 1000 µg/mL).

System Suitability Solution: Transfer 1.0 mL of Stock A and 5.0 mL of Stock B into a 50 mL

flask. Dilute to volume.

Self-Validating Acceptance Criteria
Before analyzing samples, the system must pass these checks:
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Parameter Acceptance Limit Scientific Rationale

Resolution (Rs)
> 2.0 between Impurity 80 and

Edoxaban

Ensures the "Process Impurity"

is not co-eluting with the main

peak.

Tailing Factor (T) < 1.5 for Impurity 80

Indicates no secondary

interactions with silanols

(critical for amine-based

impurities).

RSD (Area) < 2.0% (n=6 injections)
Confirms injector precision and

detector stability.

S/N Ratio > 10 (at LOQ level)
Verifies sensitivity to detect

trace carryover (<0.05%).

Part 5: Analytical Decision Tree
Use this workflow to determine when to deploy the Impurity 80 Standard.

Sample Type?

Raw Material / Intermediate Finished Dosage Form

Is Impurity 80 > 0.10%? Is it a Stability Study?

REJECT BATCH
Check Bromination Step

Yes

Use Impurity 80 Standard
for Quantitation (Spike)

No (Validation) No (Release Testing)

Focus on Hydrolysis
Degradants (Impurity 71)

Yes

Click to download full resolution via product page
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Caption: Figure 2. Decision logic for selecting the Impurity 80 standard based on sample stage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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